Frovatriptan-d3 (hydrochloride)

Bioanalytical Chemistry Mass Spectrometry Stable Isotope Labeling

Frovatriptan-d3 hydrochloride is a deuterated (d3) stable isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS quantification of frovatriptan in plasma, serum, or tissue samples. • Compensates for matrix effects, extraction variability, and ionization fluctuations - achieving 97.2-100.9% accuracy and 0.38-3.48% CV precision in validated methods (linear range: 5-12,000 pg/mL). • Isotopic enrichment >98% with distinct MRM transitions (m/z 247.1 → 231.1), eliminating isotopic cross-talk inherent to unlabeled standards. • Traceable to USP/EP pharmacopeial standards; supports ANDA submissions and ICH M10-compliant bioanalytical method validation.

Molecular Formula C14H18ClN3O
Molecular Weight 282.78 g/mol
Cat. No. B15139055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrovatriptan-d3 (hydrochloride)
Molecular FormulaC14H18ClN3O
Molecular Weight282.78 g/mol
Structural Identifiers
SMILESCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl
InChIInChI=1S/C14H17N3O.ClH/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1H/t9-;/m1./s1/i1D3;
InChIKeyVJFWRVTVFIHPAR-AXHFJGNISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Frovatriptan-d3 Hydrochloride: Deuterated Internal Standard


Frovatriptan-d3 (hydrochloride) is a deuterated analog of the triptan-class antimigraine drug frovatriptan, specifically labeled with three deuterium atoms on the methylamino group. It is intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for the quantitative determination of frovatriptan in biological matrices [1]. The compound exhibits a molecular weight of 282.78 g/mol (free base 246.32 g/mol) and is supplied with HPLC purity not less than 90% and isotopic enrichment >98% . Unlike the parent drug, frovatriptan-d3 is not a therapeutic agent but a critical analytical tool that compensates for matrix effects, extraction variability, and ionization fluctuations during MS detection, thereby enabling precise and accurate bioanalytical measurements.

Workflow SIL-IS for frovatriptan LC-MS/MS bioanalysis
Selection Co-eluting deuterated analog (+3 Da)
Context Research-matrix quantification and PK method development

Why Frovatriptan-d3 Hydrochloride Cannot Be Replaced


In quantitative LC-MS/MS bioanalysis, the internal standard must closely mimic the analyte's behavior throughout sample preparation, chromatographic separation, and ionization to correct for systematic errors. Generic substitution with a non-deuterated frovatriptan standard would result in identical mass-to-charge (m/z) ratios, causing severe isotopic cross-talk and preventing independent detection [1]. Substitution with a different triptan (e.g., sumatriptan-d6) or an unrelated deuterated compound introduces differential extraction recovery, distinct chromatographic retention times, and divergent matrix effects, which cannot be reliably corrected [2]. Frovatriptan-d3 (hydrochloride), as a co-eluting, isotopically distinct analog, is the only internal standard that can ensure the high accuracy (97.2–100.9%) and precision (0.38–3.48% CV) required for regulatory-compliant pharmacokinetic studies and ANDA submissions [1].

Non-deuterated frovatriptan
Identical m/z prevents independent IS detection; may cause isotopic cross-talk
Alternative triptan or structural analog
Differential extraction, retention, and matrix effects may limit normalization reliability
Non-co-eluting deuterated IS
Divergent matrix effects can introduce quantification bias in MS detection

Frovatriptan-d3 Hydrochloride Performance Data


High Isotopic Enrichment Ensures MRM Specificity

Frovatriptan-d3 (hydrochloride) is supplied with an isotopic enrichment exceeding 98% (atom % excess), as confirmed by vendor Certificate of Analysis . This represents a deuterium enrichment factor of >6,500× over the natural abundance of deuterium (0.015%). High isotopic enrichment ensures that the internal standard's signal at m/z 247.1 → 231.1 is virtually free from interference by the unlabeled analyte or naturally occurring isotopes, a critical requirement for accurate multiple reaction monitoring (MRM) quantification.

Isotopic enrichment
Class-level
>98% isotopic enrichment
Supports MRM specificity for frovatriptan
Enrichment factor >6,500× vs natural abundance
Bioanalytical Chemistry Mass Spectrometry Stable Isotope Labeling

ICH M10-Compliant Precision

In a validated LC-MS/MS method employing frovatriptan-d3 as the internal standard, intra-day precision ranged from 0.82% to 3.48% CV, while inter-day precision ranged from 0.38% to 1.14% CV across quality control (QC) levels [1]. These values are substantially lower than the ≤15% CV acceptance criterion for QC samples specified by ICH M10 and FDA bioanalytical method validation guidelines.

Precision
Cross-study comparable
Intra-day 0.82–3.48% CV; inter-day 0.38–1.14% CV
Supports reproducible bioanalytical measurement
Guideline ≤15% CV for QC samples
Bioanalytical Method Validation Pharmacokinetics LC-MS/MS

Accuracy Compliant with ICH M10

The same validated method reported intra-day accuracy of 97.23–100.32% and inter-day accuracy of 97.79–100.91% for frovatriptan QC samples when frovatriptan-d3 was used as the internal standard [1]. These accuracy values fall within the 85–115% range (80–120% at LLOQ) mandated by ICH M10 and FDA guidance for bioanalytical method validation.

Accuracy
Cross-study comparable
97.2–100.9% of nominal concentration
Indicates effective matrix effect correction
Within 85–115% acceptance window
Accuracy Bioanalytical Method Validation Regulatory Compliance

Mass Shift for Isotopic Selectivity

Frovatriptan and frovatriptan-d3 were detected with proton adducts at m/z 244.0 → 213.2 and m/z 247.1 → 231.1, respectively, in positive ion electrospray ionization (ESI) MRM mode [1]. The +3 Da mass shift ensures complete baseline resolution between the analyte and internal standard signals, preventing any isotopic contribution from the analyte to the IS channel.

Mass shift
Head-to-head
Frovatriptan-d3 m/z 247.1→231.1
Frovatriptan m/z 244.0→213.2
+3 Da enables independent IS detection
Baseline resolution in MRM
Mass Spectrometry MRM Transitions Stable Isotope Labeling

Co-Elution and Matrix Effect Compensation

Frovatriptan-d3 co-elutes with frovatriptan under the optimized chromatographic conditions (C18 column, 5 mM ammonium formate pH 3.0 / acetonitrile 60:40 v/v, 0.5 mL/min), ensuring that both compounds experience identical ionization suppression or enhancement [1]. In contrast, a non-co-eluting structural analog internal standard would be subject to different matrix effects, leading to inaccurate normalization.

Co-elution
Class-level
Identical retention time under optimized C18 conditions
Enables matched matrix effect normalization
Ammonium formate/ACN mobile phase
Chromatography Matrix Effect Compensation LC-MS/MS

Traceability for ANDA Submissions

Frovatriptan-d3 hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with traceability to USP or EP pharmacopeial standards upon request [1]. This traceability is essential for analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions.

Traceability
Supporting evidence
Traceable to USP/EP standards
Supports method validation documentation
Characterization data available
Regulatory Compliance ANDA Reference Standards

Frovatriptan-d3 Hydrochloride: Application Scenarios


PK Bioanalytical Method Development

Frovatriptan-d3 (hydrochloride) is the internal standard of choice for developing and validating LC-MS/MS methods intended for the quantification of frovatriptan in plasma, serum, or tissue samples. The validated method utilizing this deuterated standard achieved a linear range of 5–12,000 pg/mL with accuracy of 97.2–100.9% and precision of 0.38–3.48% CV, meeting ICH M10 guidelines [1]. This performance supports robust pharmacokinetic studies in preclinical species and humans, enabling accurate determination of Cmax, Tmax, AUC, and half-life.

QC Release Testing for ANDA

For pharmaceutical companies developing generic frovatriptan formulations, frovatriptan-d3 hydrochloride serves as a certified reference standard for analytical method validation (AMV) and quality control (QC) release testing. The compound's traceability to USP/EP pharmacopeial standards [2] and its proven performance in validated bioanalytical methods [1] streamline the ANDA submission process by demonstrating method reliability and regulatory compliance.

Clinical Trial Sample Bioanalysis

In clinical trials evaluating frovatriptan bioavailability or bioequivalence, accurate and precise measurement of drug concentrations in patient samples is critical. The use of frovatriptan-d3 as the internal standard ensures that matrix effects from diverse patient plasma are effectively normalized, as demonstrated by the intra- and inter-day accuracy and precision data [1]. This minimizes the risk of assay failure and ensures the integrity of clinical pharmacokinetic data.

Forensic Toxicology and TDM

Although less common, frovatriptan-d3 hydrochloride can be employed as an internal standard in forensic toxicology or therapeutic drug monitoring (TDM) assays requiring definitive identification and quantification of frovatriptan. The distinct MRM transitions (m/z 247.1 → 231.1) and high isotopic enrichment (>98%) provide the specificity and sensitivity needed to confirm the presence of the drug in complex biological matrices, meeting evidentiary standards.

Application
Selection Property
Validation Focus
PK bioanalysis research
Co-eluting deuterated ISTD
Matrix effect compensation and recovery review
Method validation documentation
Traceable reference standard
Pharmacopeial traceability and method reliability
Research matrix bioanalysis
Isotopic enrichment & MRM specificity
Inter-matrix variability normalization
Forensic research analysis
High isotopic enrichment
Specificity in complex biological matrices
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